molecular formula C10H10Br2O2 B13006684 Methyl 2-bromo-2-(4-bromophenyl)propanoate

Methyl 2-bromo-2-(4-bromophenyl)propanoate

Cat. No.: B13006684
M. Wt: 321.99 g/mol
InChI Key: DIOWLHGFZXRYKC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C10H10Br2O2. It is a brominated ester that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(4-bromophenyl)propanoate can be synthesized through the bromination of methyl 2-(4-bromophenyl)propanoate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-bromophenyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2-(4-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(4-bromophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-2-methylpropanoate
  • Methyl 2-(4-bromomethylphenyl)propanoate
  • Methyl 2-bromo-3-(4-bromophenyl)propanoate

Uniqueness

Methyl 2-bromo-2-(4-bromophenyl)propanoate is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its dual bromine substitution makes it particularly useful in selective organic synthesis and research applications.

Biological Activity

Methyl 2-bromo-2-(4-bromophenyl)propanoate, a brominated organic compound, is gaining attention for its potential biological activities. This compound is characterized by the presence of two bromine atoms and an ester functional group, which contribute to its unique reactivity and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10Br2O2C_{10}H_{10}Br_2O_2 and features a propanoate ester structure with brominated phenyl groups. The presence of bromine enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating the compound's efficacy against bacteria and fungi, it demonstrated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in leukemia and solid tumor cells. The mechanism involves cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways, including mitochondrial depolarization and caspase activation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition
AnticancerInduces apoptosis in cancer cell lines

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atoms can participate in various interactions such as hydrogen bonding and van der Waals forces, influencing the compound's reactivity.

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways is mediated by mitochondrial changes and caspase activation, leading to programmed cell death in cancer cells .
  • Inhibition of Tubulin Assembly : Similar to other anticancer agents, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Case Studies

Several studies have focused on evaluating the biological effects of this compound:

  • Study on Anticancer Effects : A recent investigation assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated GI50 values in the low micromolar range for solid tumors and even lower for leukemia cells, highlighting its selective cytotoxicity .
  • Antimicrobial Activity Assessment : In another study, the compound was tested against a panel of bacterial strains. The results showed that it effectively inhibited growth at concentrations as low as 10 µg/mL, suggesting its potential as a novel antimicrobial agent.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

methyl 2-bromo-2-(4-bromophenyl)propanoate

InChI

InChI=1S/C10H10Br2O2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

DIOWLHGFZXRYKC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)Br

Origin of Product

United States

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